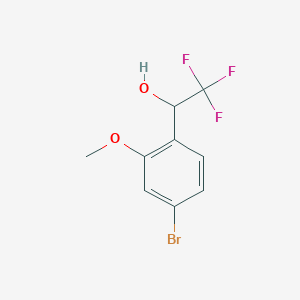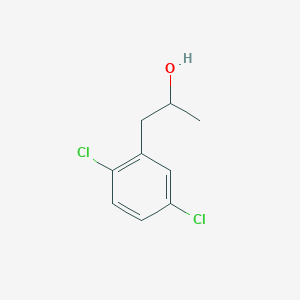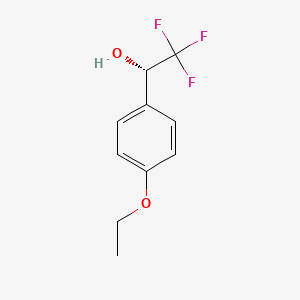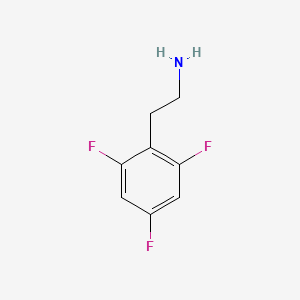
4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of bromine, methoxy, and trifluoromethyl groups attached to a benzyl alcohol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol typically involves multiple steps, starting with the appropriate benzyl alcohol derivative. The reaction conditions often involve the use of N-bromosuccinimide (NBS) for bromination and a suitable trifluoromethylating agent under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: De-brominated benzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy in biological systems . The bromine and methoxy groups may also contribute to the compound’s reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methoxybenzyl Alcohol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Methoxy-alpha-(trifluoromethyl)benzyl Alcohol:
4-Bromo-alpha-(trifluoromethyl)benzyl Alcohol: Lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness
4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the combination of bromine, methoxy, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and a potential candidate for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H8BrF3O2 |
|---|---|
Peso molecular |
285.06 g/mol |
Nombre IUPAC |
1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H8BrF3O2/c1-15-7-4-5(10)2-3-6(7)8(14)9(11,12)13/h2-4,8,14H,1H3 |
Clave InChI |
FQHBAPWWGJTMNQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Br)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Tert-butylphenyl)methyl]pyrrolidine](/img/structure/B13609829.png)










![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)


